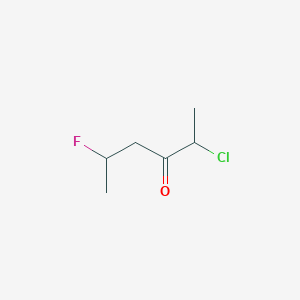
2-Chloro-5-fluoro-3-hexanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-fluoro-3-hexanone is an organic compound that belongs to the class of halogenated ketones It features a six-carbon chain with a chlorine atom at the second position, a fluorine atom at the fifth position, and a ketone functional group at the third position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-fluoro-3-hexanone can be achieved through several methods. One common approach involves the halogenation of hexanone derivatives. For instance, starting with 3-hexanone, chlorination and fluorination can be carried out using appropriate halogenating agents under controlled conditions. The reaction typically requires a catalyst and may be conducted in a solvent such as dichloromethane or chloroform.
Industrial Production Methods
On an industrial scale, the production of this compound may involve multi-step synthesis processes. These processes often include the preparation of intermediate compounds, followed by selective halogenation. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-5-fluoro-3-hexanone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The ketone group can be reduced to an alcohol or oxidized to a carboxylic acid.
Addition Reactions: The carbonyl group can participate in nucleophilic addition reactions.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
Substitution: Products include 2-iodo-5-fluoro-3-hexanone or 2-chloro-5-bromo-3-hexanone.
Oxidation: The major product is 2-chloro-5-fluorohexanoic acid.
Reduction: The major product is 2-chloro-5-fluoro-3-hexanol.
Aplicaciones Científicas De Investigación
2-Chloro-5-fluoro-3-hexanone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-fluoro-3-hexanone involves its interaction with various molecular targets. The ketone group can form hydrogen bonds with active sites of enzymes, while the halogen atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes and other proteins, leading to specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-3-hexanone: Lacks the fluorine atom, resulting in different reactivity and properties.
5-Fluoro-3-hexanone: Lacks the chlorine atom, affecting its chemical behavior.
2-Bromo-5-fluoro-3-hexanone: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
2-Chloro-5-fluoro-3-hexanone is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties. The combination of these halogens with the ketone group makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C6H10ClFO |
|---|---|
Peso molecular |
152.59 g/mol |
Nombre IUPAC |
2-chloro-5-fluorohexan-3-one |
InChI |
InChI=1S/C6H10ClFO/c1-4(8)3-6(9)5(2)7/h4-5H,3H2,1-2H3 |
Clave InChI |
AFUFEVYTJGAVSL-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(=O)C(C)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




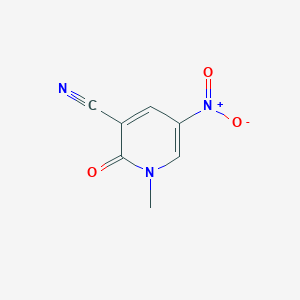
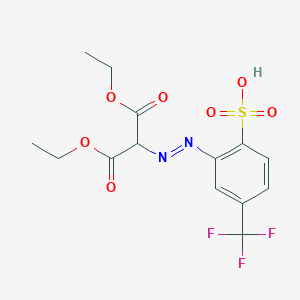
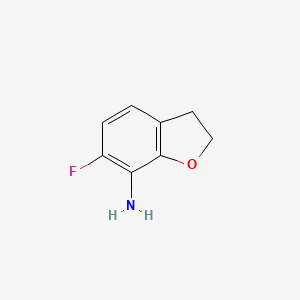
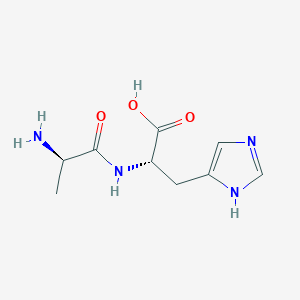


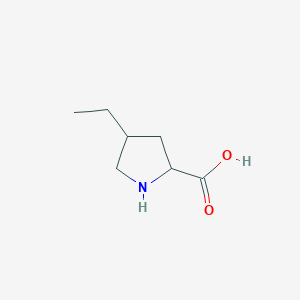
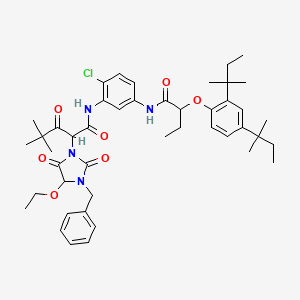
![N-(3-(5,6-Dimethylbenzo[d]oxazol-2-yl)-4-hydroxyphenyl)-5-nitrofuran-2-carboxamide](/img/structure/B12844527.png)
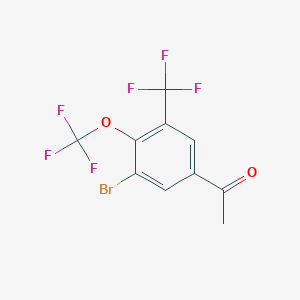

![1-Boc-4-(2-methyl-4-oxo-5,6,7,8-tetrahydropyrrolo[3,2-C]azepin-1(4H)-YL)piperidine](/img/structure/B12844564.png)
